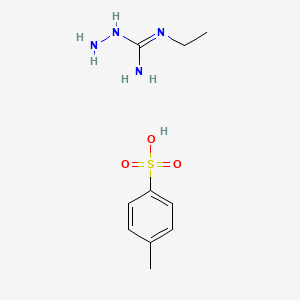
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- is a complex organosilicon compound. It features a silane group bonded to a cyclohexene ring, which is further substituted with ethenyl, methyl, and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- typically involves the hydrosilylation of a suitable cyclohexene derivative with a silane reagent. Commonly used reagents include dimethylphenylsilane and a catalyst such as platinum or rhodium complexes. The reaction is carried out under controlled conditions, often at elevated temperatures and pressures, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product, which is essential for its applications in various fields.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl and ethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems and as a bio-compatible material.
Medicine: Research is ongoing into its use in medical implants and prosthetics due to its stability and biocompatibility.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: It may influence signaling pathways related to cell adhesion and proliferation, making it useful in biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylsilane: Similar in structure but lacks the ethenyl and phenyl groups.
Phenylsilane: Contains a phenyl group but lacks the cyclohexene ring.
Dimethylsilane: Contains two methyl groups but lacks the cyclohexene and phenyl groups.
Uniqueness
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- is unique due to its combination of ethenyl, methyl, and phenyl groups attached to a cyclohexene ring. This unique structure imparts distinct chemical properties, making it valuable in specialized applications where other silanes may not be suitable.
Eigenschaften
CAS-Nummer |
159692-35-0 |
|---|---|
Molekularformel |
C17H24Si |
Molekulargewicht |
256.5 g/mol |
IUPAC-Name |
(3-ethenyl-1-methylcyclohex-3-en-1-yl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C17H24Si/c1-5-15-10-9-13-17(2,14-15)18(3,4)16-11-7-6-8-12-16/h5-8,10-12H,1,9,13-14H2,2-4H3 |
InChI-Schlüssel |
GFTBQXIGUXGASS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC=C(C1)C=C)[Si](C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)



![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)


